molecular formula C20H28N4O3S B2938769 N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}ethane-1-sulfonamide CAS No. 863558-86-5

N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}ethane-1-sulfonamide

Cat. No.: B2938769
CAS No.: 863558-86-5
M. Wt: 404.53
InChI Key: LRRYNXBVNDKKGG-UHFFFAOYSA-N
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Description

N-{2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}ethane-1-sulfonamide is a synthetic small molecule of significant interest in medicinal chemistry research due to its distinctive structure, which incorporates both a piperazine and a pyridine moiety. The piperazine ring is a privileged scaffold in drug discovery, frequently employed to optimize physicochemical properties and serve as a key pharmacophoric element in ligands for a wide range of biological targets . Piperazine-containing compounds are investigated for diverse therapeutic areas, including as antiviral, anticancer, and central nervous system (CNS) agents . For instance, structurally related compounds featuring an N-arylpiperazine group have been developed as potent and selective dopamine receptor ligands , while others have been explored as dual PI3K/mTOR inhibitors for oncology research . The specific presence of the 4-methoxyphenyl group on the piperazine nitrogen and the ethane-sulfonamide terminal group suggests this compound may be designed to interact with specific enzymatic or receptor targets, potentially influencing signal transduction pathways. The pyridin-3-yl group further enhances the molecule's ability to form key hydrogen bonding interactions, a common feature in many successful kinase inhibitors . This product is intended for research purposes only, specifically for in vitro assay development, target validation, and structure-activity relationship (SAR) studies in early-stage drug discovery. It is not intended for diagnostic or therapeutic use in humans. Researchers should handle this compound with appropriate care in a controlled laboratory setting.

Properties

IUPAC Name

N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O3S/c1-3-28(25,26)22-16-20(17-5-4-10-21-15-17)24-13-11-23(12-14-24)18-6-8-19(27-2)9-7-18/h4-10,15,20,22H,3,11-14,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRRYNXBVNDKKGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NCC(C1=CN=CC=C1)N2CCN(CC2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}ethane-1-sulfonamide typically involves multiple steps. One common approach is to start with the preparation of the piperazine derivative, followed by the introduction of the pyridine ring and the methoxyphenyl group. The final step involves the sulfonation of the ethane chain. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) for hydrogenation steps .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Piperazine Alkylation

The 4-methoxyphenyl group is introduced to the piperazine ring via N-alkylation using a chloroethyl intermediate under basic conditions (e.g., Cs₂CO₃ or K₂CO₃) . Typical solvents include THF or DMF, with yields ranging from 70–85% .

Example Reaction :

Piperazine+4 Methoxyphenyl ChlorideCs2CO3,textTHF4 4 Methoxyphenyl piperazine\text{Piperazine}+\text{4 Methoxyphenyl Chloride}\xrightarrow{\text{Cs}_2\text{CO}_3,\\text{THF}}\text{4 4 Methoxyphenyl piperazine}

Ethyl Bridge Construction

The ethyl spacer is built through a Mannich-type reaction or Michael addition , linking the piperazine and pyridin-3-yl groups. Catalysts such as Pd(PPh₃)₄ or CuI are employed for coupling aromatic rings .

Key Step :

Pyridin 3 yl Acetonitrile+4 4 Methoxyphenyl piperazinePd PPh3 4,textDMEIntermediate\text{Pyridin 3 yl Acetonitrile}+\text{4 4 Methoxyphenyl piperazine}\xrightarrow{\text{Pd PPh}_3\text{ }_4,\\text{DME}}\text{Intermediate}

Sulfonamide Formation

The final step involves reacting the primary amine intermediate with ethanesulfonyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base . Yields typically exceed 80% .

Amine Intermediate+ClSO2C2H5TEA DCMTarget Compound\text{Amine Intermediate}+\text{ClSO}_2\text{C}_2\text{H}_5\xrightarrow{\text{TEA DCM}}\text{Target Compound}

Reaction Optimization and Challenges

ParameterOptimized ConditionYield (%)Source
Piperazine AlkylationCs₂CO₃, THF, 60°C, 24h85
Ethyl Bridge CouplingPd(PPh₃)₄, DME, 80°C, 12h78
Sulfonamide FormationTEA, DCM, RT, 6h82

Key Challenges :

  • Regioselectivity : Ensuring proper substitution on the piperazine ring .

  • Byproduct Formation : Managing undesired dimerization during sulfonamide coupling .

Stability and Reactivity

  • Acid Sensitivity : The methoxyphenyl group may undergo demethylation under strong acidic conditions .

  • Thermal Stability : Decomposition observed above 200°C, necessitating low-temperature storage .

Comparative Analysis with Analogues

FeatureTarget CompoundAnalogue (CID 44593709)
Core StructurePiperazine-sulfonamideCyclohexanecarboxamide-piperazine
Key Functional GroupsPyridin-3-yl, MethoxyphenylPyridin-2-yl, Methoxyphenyl
Synthetic Yield78–85%65–75%

Scientific Research Applications

N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}ethane-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}ethane-1-sulfonamide involves its interaction with specific molecular targets, such as G-protein-coupled receptors (GPCRs). The compound can modulate the activity of these receptors, leading to changes in intracellular signaling pathways. This modulation can result in various physiological effects, including anti-inflammatory and neuroprotective actions .

Comparison with Similar Compounds

Substituent Variations on the Piperazine Core

The target compound’s 4-methoxyphenyl group distinguishes it from analogs with alternative aryl substitutions:

  • Trifluoromethyl/Chloro/Tert-Butyl Groups : Compounds like N-{6-[4-({4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide (9a) () exhibit electron-withdrawing trifluoromethyl groups, which enhance lipophilicity and metabolic stability compared to the electron-donating methoxy group in the target compound .
  • 3-Methoxyphenyl vs. 4-Methoxyphenyl : Derivatives such as SY289335 () feature a 2-methoxyphenyl substitution, altering steric and electronic interactions with target receptors. Para-substituents (as in the target) often improve binding affinity in G-protein-coupled receptors due to optimal spatial orientation .

Alkyl Chain and Terminal Functional Group Modifications

  • Ethane Sulfonamide vs. Acetamide : The target’s ethane sulfonamide group contrasts with acetamide-terminated analogs (e.g., 9a–9g in ). Sulfonamides generally exhibit stronger hydrogen-bonding capacity and acidity (pKa ~10–11) compared to acetamides, influencing solubility and membrane permeability .

Physicochemical Properties

Key properties inferred from structural analogs:

Compound (Reference) Molecular Weight Substituents (Piperazine) Terminal Group Key Features
Target Compound 452.6 4-Methoxyphenyl Ethane sulfonamide Balanced lipophilicity, H-bonding
9a (Trifluoromethyl analog) ~550 (estimated) 3-(Trifluoromethyl)benzoyl Acetamide High lipophilicity, metabolic stability
3j (Methanesulfonate) ~400 (estimated) 3-Methoxyphenyl Propyl methanesulfonate Increased chain length, lower solubility
SY289335 N/A 2-Methoxyphenyl Pyridin-2-amine Altered receptor binding profile
  • Lipophilicity : Trifluoromethyl and chloro groups () increase logP values, whereas methoxy groups (target) enhance water solubility slightly .
  • Melting Points : Analogs in show distinct melting points (e.g., 9a: 168–170°C), suggesting crystallinity differences influenced by substituents .

Pharmacological Implications

While direct activity data for the target compound are lacking, structural parallels to known bioactive molecules suggest hypotheses:

  • Dopamine D3 Receptor Affinity : Piperazine derivatives like 3j () are evaluated as D3 ligands. The target’s pyridinyl group may mimic catecholamine interactions, though sulfonamide termini could alter binding kinetics .
  • Metabolic Stability : Compared to K-604 metabolites (), the target’s ethane sulfonamide may resist oxidative metabolism better than acetamide groups, extending half-life .

Biological Activity

N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}ethane-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This compound features a complex structure that includes a piperazine ring, a pyridine ring, and a sulfonamide group, which contributes to its pharmacological properties. This article delves into the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

ComponentDescription
Molecular FormulaC22H26N4O3S
Molecular Weight426.54 g/mol
CAS Number1112434-46-4

The presence of the methoxy group on the phenyl ring and the piperazine moiety indicates its potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter receptors. Research suggests that it may act as an acetylcholinesterase inhibitor , which enhances cholinergic neurotransmission by preventing the breakdown of acetylcholine. This mechanism is particularly relevant in neurodegenerative conditions where increased acetylcholine levels can alleviate symptoms associated with diseases like Alzheimer's .

Antidepressant and Anxiolytic Effects

Studies have indicated that compounds similar to this compound exhibit significant affinity for dopamine receptors, particularly the D4 receptor. For instance, related compounds have shown high selectivity and potency in binding to dopamine D4 receptors, which are implicated in mood regulation and anxiety .

Anticonvulsant Activity

Research into structurally related sulfonamides has demonstrated anticonvulsant properties. In animal models, these compounds have been shown to effectively reduce seizure activity, suggesting potential therapeutic applications in epilepsy management .

Cardiovascular Effects

Preliminary studies involving benzenesulfonamide derivatives indicate that they can influence cardiovascular parameters such as perfusion pressure and coronary resistance. The interaction with calcium channels suggests a possible mechanism for modulating cardiovascular function, which could be explored further for therapeutic applications in heart diseases .

Study on Dopamine Receptor Affinity

A study assessing the binding affinity of various piperazine derivatives revealed that this compound exhibited significant binding to the D4 receptor with an IC50 value indicative of high potency. This finding supports its potential use as an antidepressant or anxiolytic agent .

Anticonvulsant Efficacy

In another experimental setup, compounds similar to this compound were tested in rodent models for their anticonvulsant effects. Results showed a dose-dependent reduction in seizure frequency, highlighting the therapeutic potential of these compounds in epilepsy treatment .

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